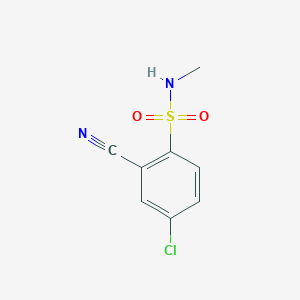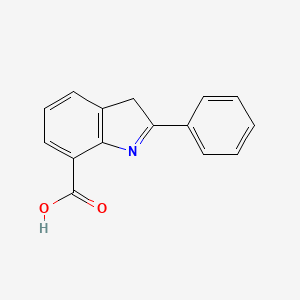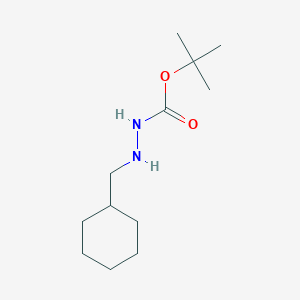
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H28N2O2. This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety attached to a cyclohexylmethyl group and a tert-butyl ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of hydrazinecarboxylic acid with cyclohexylmethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and require careful control to ensure high yield and purity .
Chemical Reactions Analysis
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester involves its interaction with various molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that affect cellular processes .
Comparison with Similar Compounds
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid, 1,1-dimethylethyl ester: This compound lacks the cyclohexylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexylmethyl group but differ in their functional groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(cyclohexylmethylamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
ONWQGXWSSLUZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


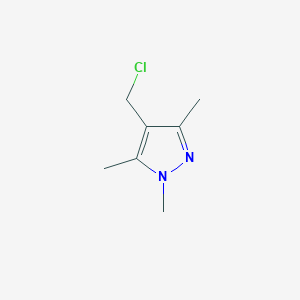
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)
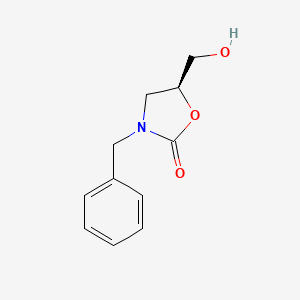



![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)


